molecular formula C26H31NO5S3 B15037063 dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B15037063
M. Wt: 533.7 g/mol
InChI Key: GJDHCDFGSODCKG-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,2,3,4-tetrahydroquinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and ketones under acidic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the tetrahydroquinoline intermediate with sulfur-containing reagents such as thiols or disulfides.

    Formation of the dithiole ring: This is achieved through a cyclization reaction involving dithiocarbamate derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides and other derivatives.

Scientific Research Applications

4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, while the quinoline core can interact with DNA and other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHYL-1,2-PHENYLENEDIAMINE: A simpler compound with similar functional groups but lacking the complex structure of the target compound.

    2,3-DIMETHYL-1,4-NAPHTHOQUINONE: Another compound with a quinone core but different substituents.

Uniqueness

4,5-DIMETHYL 2-[1-(2-ETHYLBUTANOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of multiple functional groups and complex structure, which gives it distinct chemical and biological properties compared to simpler compounds.

Properties

Molecular Formula

C26H31NO5S3

Molecular Weight

533.7 g/mol

IUPAC Name

dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H31NO5S3/c1-9-15(10-2)22(28)27-17-12-14(4)13(3)11-16(17)18(21(33)26(27,5)6)25-34-19(23(29)31-7)20(35-25)24(30)32-8/h11-12,15H,9-10H2,1-8H3

InChI Key

GJDHCDFGSODCKG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=C(C=C(C(=C2)C)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

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